Cas no 69386-75-0 (Tetrahydro-1H-pyrazolo1,2-apyridazine-1,3(2H)-dione)

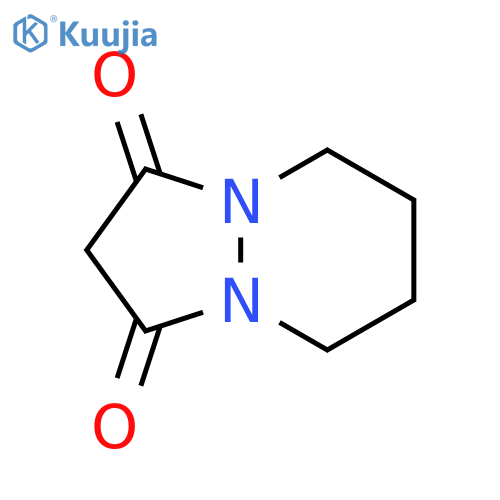

69386-75-0 structure

商品名:Tetrahydro-1H-pyrazolo1,2-apyridazine-1,3(2H)-dione

Tetrahydro-1H-pyrazolo1,2-apyridazine-1,3(2H)-dione 化学的及び物理的性質

名前と識別子

-

- 1H-Pyrazolo[1,2-a]pyridazine-1,3(2H)-dione, tetrahydro-

- Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione

- 5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazine-1,3-dione

- 69386-75-0

- SCHEMBL2514082

- Tetrahydro-1H-pyrazolo1,2-apyridazine-1,3(2H)-dione

-

- インチ: InChI=1S/C7H10N2O2/c10-6-5-7(11)9-4-2-1-3-8(6)9/h1-5H2

- InChIKey: BSAGFTRPGKHANY-UHFFFAOYSA-N

- ほほえんだ: C1CCN2C(=O)CC(=O)N2C1

計算された属性

- せいみつぶんしりょう: 154.074

- どういたいしつりょう: 154.074

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 193

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 40.6A^2

- 疎水性パラメータ計算基準値(XlogP): -0.2

Tetrahydro-1H-pyrazolo1,2-apyridazine-1,3(2H)-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T296020-1g |

Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione |

69386-75-0 | 1g |

$ 1590.00 | 2022-06-02 | ||

| TRC | T296020-100mg |

Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione |

69386-75-0 | 100mg |

$253.00 | 2023-05-17 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-473058-100 mg |

Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione, |

69386-75-0 | 100MG |

¥3,234.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-473058-100mg |

Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione, |

69386-75-0 | 100mg |

¥3234.00 | 2023-09-05 | ||

| TRC | T296020-1000mg |

Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione |

69386-75-0 | 1g |

$1918.00 | 2023-05-17 | ||

| TRC | T296020-2.5g |

Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione |

69386-75-0 | 2.5g |

$ 4500.00 | 2023-09-06 |

Tetrahydro-1H-pyrazolo1,2-apyridazine-1,3(2H)-dione 関連文献

-

2. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

69386-75-0 (Tetrahydro-1H-pyrazolo1,2-apyridazine-1,3(2H)-dione) 関連製品

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量